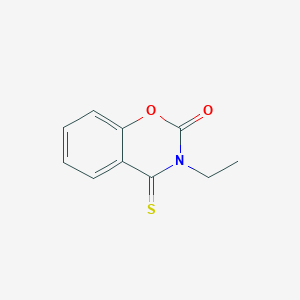
3-Ethyl-4-sulfanylidene-1,3-benzoxazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-4-sulfanylidene-1,3-benzoxazin-2-one is a heterocyclic compound that contains a benzoxazinone core structure. This compound is part of a broader class of benzoxazinones, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of sulfur and oxygen atoms in the heterocyclic ring contributes to its unique chemical properties and potential therapeutic benefits .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-sulfanylidene-1,3-benzoxazin-2-one typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with an appropriate acyl chloride in the presence of a base such as triethylamine. The intermediate product undergoes cyclization with sulfur-containing reagents to form the desired benzoxazinone derivative .
Industrial Production Methods
Industrial production of benzoxazinone derivatives often employs one-pot synthesis techniques to streamline the process and improve yield. For example, the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents allows for the efficient synthesis of 2-substituted benzoxazinones under mild conditions .
化学反应分析
Types of Reactions
3-Ethyl-4-sulfanylidene-1,3-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoxazinone derivatives.
科学研究应用
3-Ethyl-4-sulfanylidene-1,3-benzoxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-ethyl-4-sulfanylidene-1,3-benzoxazin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfur atom in the molecule can form strong interactions with metal ions in enzymes, enhancing its inhibitory effects. Additionally, the benzoxazinone core can interact with various biological pathways, modulating their activity .
相似化合物的比较
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds contain a sulfur atom in place of the oxygen atom in benzoxazinones and exhibit similar biological activities.
2-Substituted 4H-3,1-Benzoxazin-4-ones: These derivatives have diverse substituents at the 2-position, leading to variations in their chemical and biological properties.
Uniqueness
3-Ethyl-4-sulfanylidene-1,3-benzoxazin-2-one is unique due to the presence of both sulfur and oxygen atoms in its heterocyclic ring. This dual presence enhances its reactivity and potential for forming strong interactions with biological targets, making it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
4611-56-7 |
|---|---|
分子式 |
C10H9NO2S |
分子量 |
207.25 g/mol |
IUPAC 名称 |
3-ethyl-4-sulfanylidene-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C10H9NO2S/c1-2-11-9(14)7-5-3-4-6-8(7)13-10(11)12/h3-6H,2H2,1H3 |
InChI 键 |
UJQVBUYKNTYXSG-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=S)C2=CC=CC=C2OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



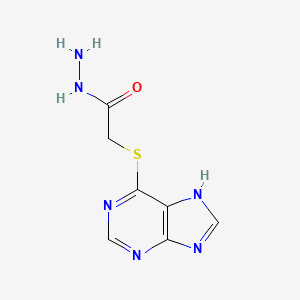
![(E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B14158085.png)
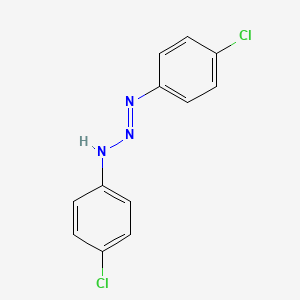
![1-[3-Heptoxy-2,2-bis(heptoxymethyl)propoxy]heptane](/img/structure/B14158090.png)
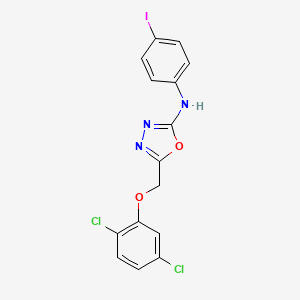
![2-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-3-phenylquinoxaline](/img/structure/B14158123.png)
![1-(2,5-dimethoxyphenyl)-3-[(2R)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea](/img/structure/B14158127.png)
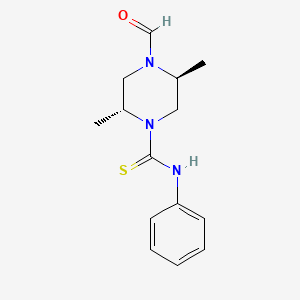

![3-[(Trichloroacetyl)amino]benzoic acid](/img/structure/B14158141.png)
![3-(3-Chloro-4-propoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14158143.png)
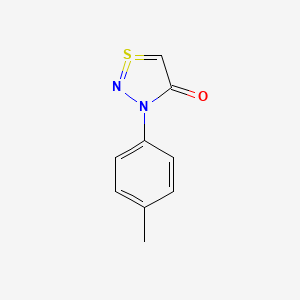
![Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B14158148.png)
